1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone
Description
1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is a complex organic compound featuring a unique hexahydropyrrolo[3,4-c]pyrrole core structure
Properties
IUPAC Name |
1-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12(18)17-10-14-8-16(9-15(14)11-17)7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXGBXZVPCXZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone typically involves the cyclization of sulfur ylides with ketonic carbonyl groups. This reaction is followed by a 1,3-hydroxy rearrangement to produce the desired compound in excellent yields . The reaction conditions are mild and do not require the use of transition metals, making the process more environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrol-2(5H)-ones: These compounds share a similar core structure and exhibit comparable chemical properties.
Indeno[1,2-b]pyrrol-4(1H)-ones: These compounds also feature a fused ring system and are used in various chemical and biological applications.
Uniqueness
1-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is unique due to its specific hexahydropyrrolo[3,4-c]pyrrole core and the presence of a benzyl group
Biological Activity
1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
- Molecular Formula : C₁₅H₁₈N₂O
- Molecular Weight : 246.33 g/mol
- CAS Number : 2034454-30-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, indicating its potential as an anticonvulsant and in other therapeutic areas.
Anticonvulsant Activity
Recent studies have highlighted the compound's anticonvulsant properties. In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The compound showed a favorable safety profile and was effective in reducing seizure frequency and severity.
The proposed mechanisms for the anticonvulsant effects include:
- Modulation of neurotransmitter systems, particularly enhancing GABAergic activity.
- Inhibition of glutamate receptors, which are often implicated in seizure activity.
Study 1: Anticonvulsant Efficacy
A study evaluated the efficacy of this compound in various seizure models. Results indicated:
- Dose-dependent efficacy : Significant reductions in seizure duration at doses of 15 mg/kg and above.
- Combination therapy : Synergistic effects were observed when combined with standard anticonvulsants like valproic acid.
Study 2: Pharmacokinetics and Toxicology
Pharmacokinetic studies revealed:
- Absorption : High permeability across biological membranes.
- Metabolic Stability : The compound showed good stability in human liver microsomes.
- Toxicity Assessment : No significant hepatotoxicity was observed at therapeutic concentrations.
Comparative Biological Activity Table
| Compound | Anticonvulsant Activity | Mechanism | Safety Profile |
|---|---|---|---|
| This compound | High | GABAergic modulation | Favorable |
| Valproic Acid | High | GABAergic enhancement | Moderate |
| Phenytoin | Moderate | Sodium channel blockade | Concerns with toxicity |
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities beyond anticonvulsant effects.
- Detailed mechanistic studies to elucidate the pathways involved in its pharmacological actions.
- Clinical trials to assess efficacy and safety in human populations.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone in academic research?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach starts with palladium-catalyzed amination of aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) with bicyclic pyrrolidine intermediates. Key steps include Boc protection/deprotection to stabilize reactive sites and LiOH-mediated hydrolysis for carboxylate formation. For example, intermediate tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes HCl deprotection to yield amine hydrochloride, which is then acetylated .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry (e.g., 3aR,6aS configuration) and bond angles (e.g., N1–S01–C4 = 107.82° in sulfonamide derivatives) .
- NMR spectroscopy : 1H/13C NMR identifies substituent environments (e.g., δ 7.55 ppm for aromatic protons in hydroxamic acid derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C21H22FN7O for triazole-containing analogs) .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Required protocols include:
- Use of nitrile gloves, lab coats, and fume hoods.
- Immediate medical consultation if exposed, with SDS documentation provided.
- Storage in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies (e.g., variable HDAC inhibition or kinase selectivity) require:
- Standardized assays : IC50 comparisons under controlled conditions (pH, temperature).
- Meta-analysis : Cross-referencing structural analogs (e.g., hydroxamic acid derivatives with varying alkyl chain lengths) to identify substituent-dependent activity trends .
- Cell-line validation : Testing across multiple models (e.g., cancer vs. neuronal cells) to assess context-dependent effects .
Q. What strategies optimize enantioselective synthesis of the bicyclic pyrrolo[3,4-c]pyrrole core?
- Methodological Answer :
- Chiral auxiliaries : Use of (3aR,6aS)-configured tert-butyl carbamate intermediates to enforce stereochemical control during amination .
- Asymmetric catalysis : Palladium complexes with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation.
- Validation : Chiral HPLC and optical rotation measurements confirm >98% enantiomeric excess .
Q. Which computational approaches predict the compound's interaction with neurological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina screens against orexin receptor models, prioritizing H-bond interactions with Gln263 and hydrophobic contacts with Phe227 .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable docking).
- Pharmacophore modeling : Identifies critical features (e.g., ketone oxygen as H-bond acceptor) aligning with active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
